molecular formula C14H13BrFN3O3S B2358813 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine CAS No. 2034296-59-6

2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine

Cat. No.: B2358813
CAS No.: 2034296-59-6
M. Wt: 402.24
InChI Key: YHBOWWUJEGIENS-UHFFFAOYSA-N
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Description

2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine is a complex organic compound that features a pyrimidine ring substituted with a fluorine atom and a pyrrolidine ring attached via an ether linkage The compound also contains a 4-bromophenylsulfonyl group, which adds to its chemical diversity and potential reactivity

Preparation Methods

The synthesis of 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under suitable conditions.

    Introduction of the 4-bromophenylsulfonyl group: This step involves the sulfonylation of the pyrrolidine ring using 4-bromobenzenesulfonyl chloride in the presence of a base.

    Attachment of the pyrimidine ring: The final step involves the coupling of the pyrrolidine derivative with a fluoropyrimidine derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and reduction reactions: The sulfonyl group can be involved in redox reactions, potentially leading to the formation of sulfoxides or sulfones.

    Coupling reactions: The pyrimidine ring can participate in coupling reactions with various electrophiles or nucleophiles, leading to the formation of more complex derivatives.

Common reagents used in these reactions include bases (e.g., sodium hydride, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies to understand its interactions with biological targets, such as enzymes or receptors, which can provide insights into its potential therapeutic applications.

    Medicine: Due to its unique structural features, the compound may have potential as a lead compound for the development of new drugs, particularly in the areas of oncology and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine can be compared with other similar compounds, such as:

    2-((1-((4-Chlorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine: This compound has a similar structure but with a chlorine atom instead of a bromine atom, which can affect its reactivity and interactions with biological targets.

    2-((1-((4-Methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-fluoropyrimidine:

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-[1-(4-bromophenyl)sulfonylpyrrolidin-3-yl]oxy-5-fluoropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrFN3O3S/c15-10-1-3-13(4-2-10)23(20,21)19-6-5-12(9-19)22-14-17-7-11(16)8-18-14/h1-4,7-8,12H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBOWWUJEGIENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)S(=O)(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrFN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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